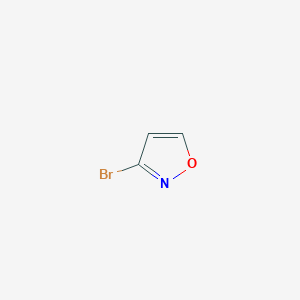

3-Bromoisoxazole

Vue d'ensemble

Description

3-Bromoisoxazole (C₃H₂BrNO) is a brominated heterocyclic compound featuring a five-membered isoxazole ring with a bromine atom at the 3-position. Its structural features include a nitrogen-oxygen (N-O) bond and a bromine substituent, which confer unique reactivity and stability. Notably, this compound has been isolated from Amanita mushroom species, highlighting its natural occurrence alongside synthetic accessibility . It serves as a versatile building block in organic synthesis, particularly in cycloaddition reactions for constructing dendrimers and pharmaceutical intermediates .

Méthodes De Préparation

Cycloaddition of Dibromoformaldoxime with Terminal Alkynes

The most widely documented method for 3-bromoisoxazole synthesis involves a [3+2] cycloaddition between dibromoformaldoxime and terminal alkynes. This approach, detailed in a foundational patent (CA1258860A), achieves high regiocontrol and yields exceeding 75% under mild conditions .

Reaction Mechanism and General Procedure

Dibromoformaldoxime reacts with terminal alkynes (R–C≡CH) in polar aprotic solvents (e.g., N,N-dimethylformamide) under basic conditions. A catalytic amount of water (0.1–1% v/v) and a base (e.g., potassium bicarbonate) facilitate the formation of the isoxazole ring. The reaction proceeds via nucleophilic attack of the alkyne on the electrophilic carbon of the dihaloformaldoxime, followed by cyclization and elimination of hydrogen bromide .

Key Reaction Components :

-

Dibromoformaldoxime : Serves as the bromine source and electrophilic partner.

-

Terminal Alkyne (R–C≡CH) : Determines the substituent at the 5-position (R = H for this compound).

-

Solvent : DMF or acetonitrile.

-

Base : Potassium bicarbonate or triethylamine.

-

Temperature : 25–70°C (room temperature preferred for selectivity).

Workup :

-

Post-reaction, the mixture is evaporated under reduced pressure.

-

The residue is extracted with ethyl acetate or tert-butyl methyl ether.

-

The organic layer is dried (Na₂SO₄) and concentrated.

-

Purification via fractional distillation or crystallization yields 3-bromo-5-substituted isoxazoles .

Optimization and Selectivity

-

Regiocontrol : The reaction favors 3,5-disubstituted isoxazoles over 3,4-isomers due to steric and electronic factors. Selectivity exceeds 90% in most cases .

-

Temperature : Elevated temperatures (50–70°C) accelerate the reaction but may reduce selectivity. Room temperature (25°C) balances speed and regiocontrol .

-

Solvent : DMF enhances solubility of intermediates, while acetonitrile reduces side reactions.

Table 1: Representative Yields for this compound Derivatives

| Substrate (R–C≡CH) | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| HC≡CH | This compound | 78* | >95 |

| CH₃C≡CH | 3-Bromo-5-methylisoxazole | 82 | 98 |

| PhC≡CH | 3-Bromo-5-phenylisoxazole | 76 | 97 |

*Theoretical yield extrapolated from patent examples .

Halogenation of Isoxazole Precursors

While less common, direct bromination of preformed isoxazole rings offers an alternative route. Electrophilic bromination at the 3-position requires careful control to avoid overhalogenation or ring degradation.

Bromination Agents and Conditions

-

N-Bromosuccinimide (NBS) : Used in dichloromethane at 0°C, but yields are suboptimal (<30%) due to competing 5-position bromination .

-

Bromine (Br₂) : Requires Lewis acids (e.g., FeBr₃) as catalysts. Excess Br₂ leads to dibrominated by-products.

Challenges :

-

The 3-position’s lower reactivity compared to the 5-position necessitates directing groups (e.g., electron-donating substituents), limiting substrate scope.

-

Side reactions include ring opening under acidic conditions .

Oxidation of 3-Bromo-5-hydroxyisoxazole Derivatives

A multistep approach involves synthesizing 3-bromo-5-hydroxyisoxazole followed by dehydroxylation. This method, though indirect, ensures precise bromine placement.

Synthesis of 3-Bromo-5-hydroxyisoxazole

-

Cyclocondensation : β-Chloro carboxylic acids react with hydroxylamine under acidic conditions to form 5-hydroxyisoxazole intermediates .

-

Bromination : Phosphoryl bromide (POBr₃) in toluene at 80°C introduces bromine at the 3-position (23% yield after chromatography).

Dehydroxylation

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) in ethanol under H₂ gas removes the hydroxyl group, yielding this compound (50–60% yield).

Limitations :

-

Low overall yield due to sequential steps.

-

Requires specialized equipment for high-pressure hydrogenation.

Industrial-Scale Considerations

Large-scale production prioritizes the cycloaddition method for its efficiency and scalability. Key industrial adaptations include:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.

-

Solvent Recycling : DMF recovery systems minimize waste.

-

Quality Control : In-line NMR and HPLC monitor regioselectivity and purity .

Table 2: Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Cycloaddition | 75–90 | High | Moderate |

| Direct Bromination | 20–30 | Low | Low |

| Oxidation-Dehydroxylation | 50–60 | Moderate | High |

By-Product Management and Purification

Isomer Separation

Minor 3,4-disubstituted isomers (<10%) are removed via:

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromoisoxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Reduction: The bromine atom can be reduced to form isoxazole.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Substituted isoxazoles with various functional groups.

Cross-Coupling Reactions: Biaryl or styrene derivatives.

Reduction: Isoxazole.

Applications De Recherche Scientifique

Synthetic Routes

- Building Block : It serves as a precursor for synthesizing more complex heterocycles, including derivatives used in pharmaceuticals.

- Reactivity : The bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Anticancer Activity

Research has demonstrated that derivatives of 3-bromoisoxazole exhibit significant anticancer properties. For instance:

- GAPDH Inhibition : Compounds derived from this compound have been shown to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in pancreatic ductal adenocarcinoma (PDAC) cells, leading to autophagic and apoptotic cell death .

- Case Study : A study found that specific derivatives, such as AXP-3009 and AXP-3019, effectively inhibited PDAC cell proliferation by targeting GAPDH activity .

Antimicrobial Properties

This compound derivatives have also been explored for their antimicrobial potential:

- Telodendrimer-Based Drugs : A study highlighted the use of isoxazole-based telodendrimers that showed cytotoxic effects against glioblastoma cells .

- Marketed Drugs : Several marketed antimicrobial drugs contain isoxazole rings, showcasing their utility in treating infections .

Table of Biological Activities

| Application Area | Specific Activity | Reference |

|---|---|---|

| Anticancer | Inhibition of GAPDH in PDAC | |

| Antimicrobial | Cytotoxicity against glioblastoma | |

| Drug Development | Precursor for various biologically active compounds |

Industrial Applications

In addition to its biological significance, this compound finds applications in material science:

- Electronic Materials : Its derivatives are being explored for developing materials with specific electronic or optical properties.

- Pharmaceuticals : The compound is integral in synthesizing potential drug candidates targeting various diseases.

Case Studies and Research Findings

- GAPDH Inhibition Study : This study demonstrated that 3-bromo-isoxazoline derivatives significantly inhibited GAPDH activity, leading to reduced cell viability in PDAC models. It provided insights into the molecular mechanisms underlying the anticancer effects of these compounds .

- Telodendrimer Synthesis : Researchers synthesized a telodendrimer using this compound as a precursor, which exhibited promising cytotoxicity against cancer cells, indicating its potential as a macromolecular drug .

Mécanisme D'action

The mechanism of action of 3-Bromoisoxazole and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to the disruption of glycolysis in cancer cells. This inhibition triggers autophagy and apoptotic cell death, making these compounds potential anticancer agents .

Comparaison Avec Des Composés Similaires

Structural and Electronic Variations

Halogen-Substituted Isoxazoles

- 5-Bromo-3-ethyl-isoxazole (C₅H₆BrNO): The ethyl group at the 3-position increases steric bulk compared to 3-Bromoisoxazole. Predicted collision cross-sections (CCS) for its adducts range from 130.4–136.1 Ų, suggesting differences in gas-phase mobility compared to smaller analogs .

- 3-(Bromomethyl)-5-methylisoxazole (C₅H₆BrNO): The bromomethyl group enhances electrophilicity, making it reactive in nucleophilic substitutions. Its molecular weight (176.01 g/mol) and planar isoxazole ring facilitate π-π stacking in crystal structures .

Benzisoxazole Derivatives

- 6-Bromo-3-chlorobenzo[d]isoxazole : The fused benzene ring increases molecular rigidity. Chlorine at the 3-position creates a stronger electron-withdrawing effect than bromine, altering reactivity in cross-coupling reactions .

- 3-{[5-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]methyl}-1,2-benzoxazole : The extended π-system and bromophenyl substituent enable intermolecular interactions (C–H⋯π, π-π stacking), with dihedral angles between rings influencing crystallinity .

Table 1: Physical Properties of Selected Brominated Isoxazoles

Activité Biologique

3-Bromoisoxazole, a derivative of isoxazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes a bromine atom at the 3-position of the isoxazole ring. This modification enhances its reactivity and biological activity compared to other isoxazole derivatives. The compound has been studied for its anticancer, antibacterial, and antifungal properties.

Target Enzymes

The primary mechanism of action for this compound involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in the glycolytic pathway, and its inhibition leads to reduced ATP production, triggering cellular stress responses such as autophagy and apoptosis in cancer cells .

Biochemical Pathways

- Glycolysis : The inhibition of GAPDH disrupts glycolysis, which is essential for energy production in cells. This disruption can lead to cell death in rapidly dividing cancer cells.

- Cellular Effects : Studies have shown that this compound induces apoptotic cell death in pancreatic ductal adenocarcinoma cells through its action on GAPDH.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Research indicates that this compound can effectively inhibit tumor growth by inducing apoptosis in various cancer cell lines .

- Antibacterial Properties : It has shown efficacy against several bacterial strains, making it a candidate for developing new antibiotics .

- Antifungal Activity : The compound also demonstrates antifungal properties, which are being explored for potential therapeutic applications .

Case Studies

- Pancreatic Ductal Adenocarcinoma : A study demonstrated that this compound inhibited GAPDH activity in pancreatic cancer cells, leading to significant reductions in cell viability and increased rates of apoptosis. The findings suggest that targeting metabolic pathways could be a viable strategy in cancer therapy.

- Antibacterial Evaluation : Another study evaluated the antibacterial activity of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated potent antibacterial effects, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Comparative Analysis

The biological activity of this compound can be compared with other halogenated isoxazoles:

| Compound | Anticancer Activity | Antibacterial Activity | Additional Notes |

|---|---|---|---|

| This compound | High | Moderate | Inhibits GAPDH; induces apoptosis |

| 3-Chloroisoxazole | Moderate | Low | Less reactive than brominated analog |

| 3-Iodoisoxazole | High | Moderate | Similar mechanism but different reactivity |

| 3-Fluoroisoxazole | Low | High | More stable; less biological activity |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its relatively simple structure and reactivity. The compound's solubility and stability can vary based on environmental factors such as pH and temperature, which are critical for its efficacy in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromoisoxazole derivatives, and how can their purity be verified?

- Methodological Answer : this compound derivatives are typically synthesized via halogenation of isoxazole precursors using brominating agents like NBS (N-bromosuccinimide) or PBr₃. For example, 6-bromo-3-methylbenzo[d]isoxazole (CAS 66033-69-0) is synthesized through regioselective bromination at the 3-position of the isoxazole ring . Purity verification involves HPLC, NMR (to confirm substitution patterns), and mass spectrometry. Crystallographic analysis (e.g., X-ray diffraction) can resolve structural ambiguities, as demonstrated for related benzisoxazole derivatives .

Q. How can researchers characterize the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom in this compound acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Reactivity depends on the electronic environment of the isoxazole ring. For instance, steric hindrance from substituents (e.g., methyl groups) may slow reaction kinetics. Optimization requires screening palladium catalysts (e.g., Pd(PPh₃)₄), ligands, and bases. Reaction progress is monitored via TLC or GC-MS, and intermediates are characterized by NMR .

Advanced Research Questions

Q. How do structural deviations in this compound derivatives impact their bioactivity?

- Methodological Answer : Substituents on the isoxazole ring influence bioactivity by modulating electronic and steric properties. For example, 3-bromomethyl-1,2-benzisoxazole derivatives exhibit neuroleptic activity due to interactions with dopamine receptors . Computational methods (e.g., DFT calculations) and SAR studies are used to correlate structural features (e.g., bond angles, substituent positions) with activity. Deviations in bond angles (e.g., C3–C3a–C4 = 138.2° in benzisoxazole derivatives) may alter binding affinities . Bioactivity is validated via in vitro assays (e.g., enzyme inhibition) and in vivo models.

Q. What strategies mitigate hazards when handling reactive this compound intermediates?

- Methodological Answer : this compound derivatives often require strict safety protocols due to their reactivity. For example:

- Use impervious gloves and safety goggles to prevent skin/eye contact .

- Conduct reactions in fume hoods to avoid inhalation of brominated vapors.

- Stabilize intermediates with inert atmospheres (N₂/Ar) during storage .

- Monitor thermal stability via DSC (Differential Scanning Calorimetry) to prevent exothermic decomposition.

Q. How should researchers address contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Structural contradictions (e.g., unusual bond angles or torsion angles) may arise from intramolecular interactions. For example, in 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, deviations in C9–C3–C3a angles (132.1°) were attributed to Cl⋯H4 non-bonded interactions . Resolution involves:

- Comparing data with structurally similar compounds (e.g., zonisamide derivatives).

- Performing Hirshfeld surface analysis to quantify intermolecular forces.

- Validating findings via neutron diffraction or high-resolution synchrotron XRD.

Q. What analytical techniques are critical for studying the stability of this compound under varying conditions?

- Methodological Answer : Stability studies require:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.

- Accelerated Stability Testing : Expose compounds to heat/humidity and monitor degradation via LC-MS.

- NMR Kinetic Studies : Track bromine displacement reactions under acidic/basic conditions.

For instance, 3-bromoisothiazole derivatives (CAS 55512-82-8) degrade via hydrolysis, necessitating pH-controlled storage .

Q. Data Interpretation & Experimental Design

Q. How can researchers design experiments to probe the regioselectivity of this compound functionalization?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Experimental design includes:

- Substrate Scope Screening : Test bromination of isoxazoles with varying substituents (e.g., electron-withdrawing groups at C5).

- Computational Modeling : Use Gaussian or ORCA to calculate Fukui indices and predict reactive sites.

- Isotopic Labeling : Introduce ¹³C at specific positions to track substitution pathways via NMR .

Q. What methodologies validate the environmental safety of this compound derivatives?

- Methodological Answer : Environmental risk assessment involves:

- Ecotoxicity Assays : Test aquatic toxicity using Daphnia magna or algae.

- Biodegradation Studies : Use OECD 301 guidelines to measure degradation rates.

- Leaching Tests : Analyze soil adsorption coefficients (Koc) to predict groundwater contamination risks. Derivatives with high logP values (e.g., >3) may require encapsulation to reduce environmental persistence .

Propriétés

IUPAC Name |

3-bromo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-3-1-2-6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMPHUXGZCDVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552852 | |

| Record name | 3-Bromo-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111454-71-8 | |

| Record name | 3-Bromo-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromoisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.